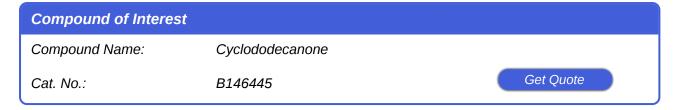


# **Economic Analysis of Cyclododecanone Production: A Comparative Guide**

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For Researchers, Scientists, and Drug Development Professionals

**Cyclododecanone** (CDON) is a key chemical intermediate, pivotal in the synthesis of various polymers, fragrances, and pharmaceuticals. Its industrial production is dominated by a few key synthetic routes, each with distinct economic and process characteristics. This guide provides an objective comparison of the primary production pathways to CDON, supported by available experimental data, to inform researchers and professionals in their process development and economic evaluations.

# **Key Production Routes: An Overview**

The large-scale synthesis of **cyclododecanone** is primarily rooted in the availability of 1,5,9-cyclododecatriene (CDT), which is efficiently produced from the cyclotrimerization of butadiene. [1][2][3] From this common starting point, two major industrial routes emerge, alongside an alternative "eco-friendly" laboratory-scale process.

Route A: The Butadiene-to-**Cyclododecanone** Pathway

This is the conventional industrial route, beginning with the trimerization of butadiene.[1]

- Cyclotrimerization of Butadiene: Butadiene is converted to 1,5,9-cyclododecatriene (CDT)
  using a titanium-based catalyst.[1]
- Hydrogenation to Cyclododecane: The CDT is then fully hydrogenated to cyclododecane.



- Oxidation to Cyclododecanol and Cyclododecanone: Cyclododecane is oxidized with air, typically in the presence of boric acid, to yield a mixture of cyclododecanol (CDOL) and cyclododecanone (CDON).[4][5]
- Dehydrogenation of Cyclododecanol: The resulting cyclododecanol is dehydrogenated to produce additional cyclododecanone.[4]

Route B: Dehydrogenation of Cyclododecanol

This route focuses on the final conversion step and is often integrated within the broader production chain starting from butadiene.

• Dehydrogenation: Cyclododecanol is dehydrogenated in the presence of a copper catalyst to yield **cyclododecanone**.[6]

Alternative "Eco-Friendly" Route (from CDT)

A laboratory-proven, greener alternative to the conventional oxidation of cyclododecane has been developed, utilizing hydrogen peroxide as a key oxidant.[2][3]

- Epoxidation of CDT: 1,5,9-cyclododecatriene is selectively epoxidized with hydrogen peroxide to form epoxycyclododecadiene (ECDD).[2][3]
- Hydrogenation to Cyclododecanol: The ECDD is then hydrogenated to cyclododecanol (CDOL).[2][3]
- Oxidation to Cyclododecanone: Finally, the cyclododecanol is oxidized to cyclododecanone using hydrogen peroxide.[2][3] The overall yield for this three-step process is reported to be 53.4%.[2][3]

# **Comparative Economic and Process Data**

The following tables summarize the key quantitative data for the different production routes, providing a basis for economic comparison.

Table 1: Raw Material and Intermediate Pricing (Q4 2025)



Raw Material / Intermediate	Price (USD/kg)	Notes
Butadiene	0.63 - 1.07	Prices vary by region (North America, Europe, Northeast Asia).[7][8]
Cyclododecanol	Varies	Price is highly dependent on the production route and scale.
Hydrogen Peroxide	Varies	Industrial pricing depends on concentration and volume.

Table 2: Process Parameters and Yields

Process Step	Route	Key Parameters	Catalyst	Yield
Butadiene Trimerization	А	20-120°C, 1-5 atm	Titanium-based	85-90%
Cyclododecane Oxidation	А	Air, Boric Acid	-	Low conversion per pass (<30%) to maintain selectivity.[4]
CDOL Dehydrogenation	А, В	High Temperature	Copper	High
CDT Epoxidation	Eco-Friendly	55°C, H2O2	НАНРТ	61.8% (ECDD)[2]
ECDD Hydrogenation	Eco-Friendly	100°С, 3.0-3.5 МРа Н2	Raney Nickel	92.3% (CDOL)[2] [3]
CDOL Oxidation	Eco-Friendly	Reflux, H <sub>2</sub> O <sub>2</sub>	НАНРТ	93.6% (CDON) [2][3]

Table 3: Economic Analysis of CDOL Dehydrogenation (Route B)



Cost Component	Description
Capital Expenditure (CAPEX)	Includes Inside Battery Limits (ISBL), Outside Battery Limits (OSBL), and owner's costs for a 20 kta US-based plant.[6]
Operating Expenditure (OPEX)	Includes variable costs (raw materials, utilities) and fixed costs (maintenance, labor, depreciation).[6]

# **Experimental Protocols**

Oxidation of Cyclododecanol to Cyclododecanone (General Laboratory Procedure)

This procedure outlines a general method for the oxidation of cyclododecanol, which is a key step in multiple routes.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanol (e.g., 0.516 g) in a mixture of acetone (1.2 mL) and acetic acid (4 mL).[9]
- Heating: Heat the mixture to approximately 45°C.[9]
- Addition of Oxidant: Slowly add a solution of sodium hypochlorite (bleach, e.g., 4.5 mL) over a period of 30 minutes while maintaining the temperature.
- Reaction Monitoring: After the addition is complete, continue stirring for a designated period.
   The reaction can be monitored for the presence of excess oxidant using starch-iodide paper.
   [9]
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel for extraction.[10]
- Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether (e.g., 2 x 5 mL).[10]
- Washing: Wash the combined organic layers sequentially with sodium bicarbonate solution,
   sodium bisulfite solution, and saturated sodium chloride solution to neutralize any remaining



acid and quench excess oxidant.[10]

• Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude **cyclododecanone** product.[10] The product can be further purified by distillation or recrystallization.

"Eco-Friendly" Synthesis of **Cyclododecanone** from CDT (Laboratory Scale)

Step 1: Epoxidation of CDT[2][3]

- A mixture of CDT, 30% hydrogen peroxide, and a catalytic amount of hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) is stirred at 55°C for 1 hour.
- The product, epoxycyclododecadiene (ECDD), is isolated after distillation to remove unreacted CDT.

Step 2: Hydrogenation of ECDD[2][3]

- ECDD is dissolved in ethanol in a stainless steel autoclave.
- Raney nickel catalyst is added, and the autoclave is pressurized with hydrogen gas to 3.0-3.5 MPa.
- The mixture is stirred at 100°C for 8 hours.
- After cooling, the catalyst is removed by filtration to yield cyclododecanol (CDOL).

Step 3: Oxidation of CDOL[2][3]

- A mixture of CDOL, HAHPT catalyst, t-butanol (as a co-solvent), and 30% hydrogen peroxide is refluxed for a specified time.
- After cooling, the product, **cyclododecanone** (CDON), is isolated.

# **Visualizing the Production Pathways**

Conventional Industrial Route from Butadiene

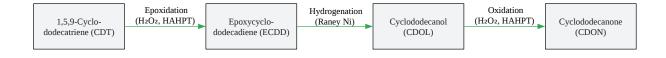




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Caption: Conventional industrial production of **Cyclododecanone** from Butadiene.

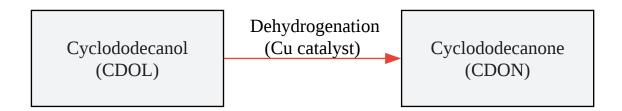
"Eco-Friendly" Laboratory Route from CDT



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Caption: "Eco-friendly" laboratory synthesis of Cyclododecanone from CDT.

Direct Dehydrogenation of Cyclododecanol



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Caption: Direct conversion of Cyclododecanol to Cyclododecanone.



## Conclusion

The industrial production of **cyclododecanone** is predominantly a multi-step process originating from butadiene. The conventional route involves the oxidation of cyclododecane, which has known selectivity challenges, necessitating the recycling of unreacted starting material.[4] The direct dehydrogenation of cyclododecanol offers a more straightforward final conversion step, and its economics are well-defined for a standalone unit.[6] The "eco-friendly" route, while promising in its use of hydrogen peroxide and achieving a respectable overall yield in a laboratory setting, requires further techno-economic analysis to assess its industrial viability against the established processes.[2][3] The choice of production route will ultimately depend on factors such as the scale of production, raw material costs, energy prices, and capital investment considerations. The data and workflows presented in this guide offer a foundational understanding for researchers and professionals to navigate these complex decisions.

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